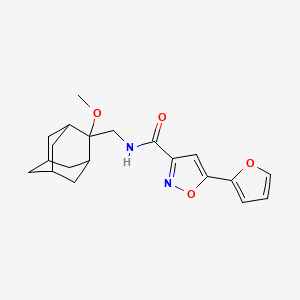

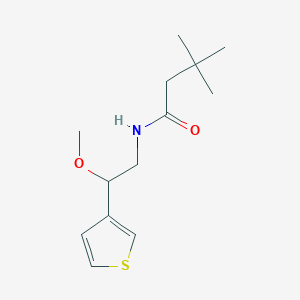

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

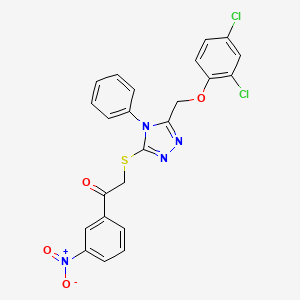

“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide” is a synthetic compound. It contains a thiophene ring, which is a sulfur-containing heterocycle . The compound also contains a methoxy group and an amide group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a thiophene with an appropriate methoxyethylamine to form the “N-(2-methoxy-2-(thiophen-3-yl)ethyl)” part of the molecule. The “3,3-dimethylbutanamide” part could be formed through a separate reaction and then combined with the first part .Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, a methoxy group (-OCH3), and an amide group (-CONH2). The thiophene ring contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic .Chemical Reactions Analysis

Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have good thermal stability and are resistant to oxidation and reduction .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide's related compounds have been explored in various chemical synthesis and reactivity studies. For instance, ethoxycarbonyl and methoxycarbonyl methanesulphenyl chlorides form ethyl and methyl thioxoacetates upon reaction with triethylamine, indicating potential utility in generating thiocarbonyl compounds from sulphenyl chlorides through 1,2-elimination processes (Bladon et al., 1985). Similarly, directed lithiation of certain carbamate and urea derivatives shows the potential for site-specific functionalization, creating avenues for the synthesis of substituted products, which is crucial for the development of pharmaceuticals and agrochemicals (Smith, El‐Hiti, & Alshammari, 2013).

Environmental Chemistry

Analytical methods have been developed for detecting herbicides and their degradation products in natural water, showcasing the relevance of chemical analysis in environmental monitoring. This includes methodologies for isolating compounds like dimethenamid and flufenacet, alongside their sulfonic and oxanilic acid degradates, from water samples. Such studies underscore the importance of detecting and understanding the environmental fate of chemical substances (Zimmerman, Schneider, & Thurman, 2002).

Materials Science

In materials science, the design and synthesis of compounds based on thiophene derivatives, such as tetraphenylethylene (TPE) methoxylates, have been shown to exhibit aggregation-induced emission (AIE) and mechanofluorochromic performances. This has significant implications for the development of new materials for optical and electronic applications, including anti-counterfeiting inks and organic electronics (Qi et al., 2013).

Pharmacology and Drug Design

Research into the biological activities of thiophene derivatives has identified compounds with pronounced anti-proliferative activity and tumor cell selectivity. Such studies are pivotal in drug discovery efforts aimed at developing new anticancer agents. The detailed investigation of the structure-activity relationships of these compounds provides insights into designing more effective and selective therapeutic agents (Thomas et al., 2017).

Propriétés

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXUBSWLXBPVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

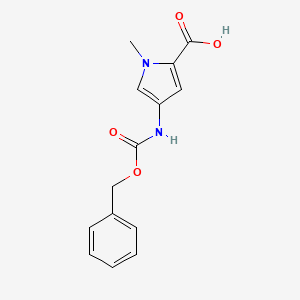

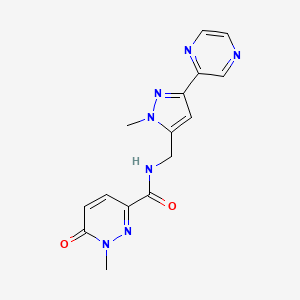

![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)

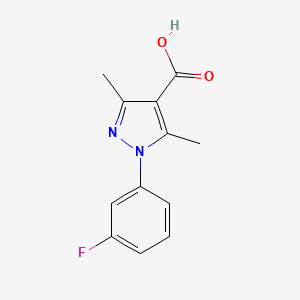

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)

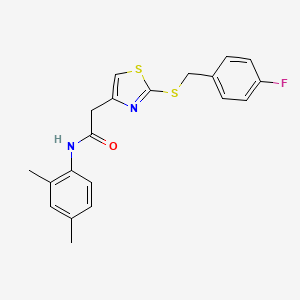

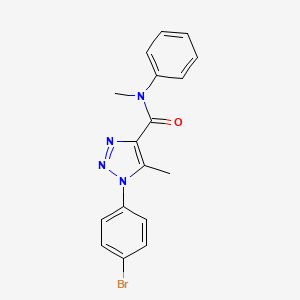

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)